Methyl 4-[({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)amino]-4-oxobutanoate
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Description
Methyl 4-[({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)amino]-4-oxobutanoate is a useful research compound. Its molecular formula is C18H21N5O7S2 and its molecular weight is 483.5g/mol. The purity is usually 95%.
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Mechanism of Action
Biochemical Pathways
The compound may affect various biochemical pathways. The main metabolites observed during the degradation of a similar compound, Bensulfuron-methyl, were pyrimidinamine and benzylsulfonamide . These metabolites could potentially interfere with multiple biochemical pathways, leading to downstream effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, a study on Bensulfuron-methyl, a similar compound, found that soils with lower pH exhibited an increased rate of degradation . Additionally, a temperature of 27±2°C provided ideal conditions for herbicide decomposition . These findings suggest that the compound’s action could be influenced by factors such as pH and temperature.
Properties
IUPAC Name |
methyl 4-[[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]carbamothioylamino]-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O7S2/c1-28-15-10-13(20-17(22-15)30-3)23-32(26,27)12-6-4-11(5-7-12)19-18(31)21-14(24)8-9-16(25)29-2/h4-7,10H,8-9H2,1-3H3,(H,20,22,23)(H2,19,21,24,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAERYGHBXRBAPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)CCC(=O)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O7S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.